N,N-dimethyl-2-(methylamino)benzene-1-sulfonamide hydrochloride

Description

Crystallographic Analysis and Bonding Configuration

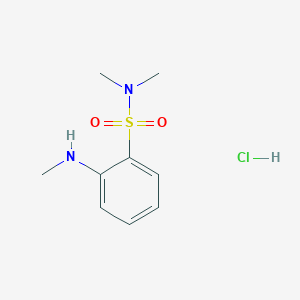

The molecular structure of N,N-dimethyl-2-(methylamino)benzene-1-sulfonamide hydrochloride features a benzene ring substituted at the 1-position with a sulfonamide group and at the 2-position with a methylamino group. The sulfonamide functionality contains two methyl groups attached to the nitrogen atom, creating a tertiary amine structure within the sulfonamide moiety. The systematic name N,N-dimethyl-2-(methylamino)benzenesulfonamide hydrochloride accurately reflects this structural arrangement.

Crystallographic studies of related sulfonamide compounds provide insight into the expected bonding configurations and molecular geometry of this compound. Analysis of similar benzenesulfonamide derivatives reveals that the sulfonamide group typically adopts an anti conformation with respect to the benzene ring, with characteristic sulfur-nitrogen bond lengths ranging from 1.451 to 1.491 Angstroms and carbon-nitrogen bond lengths between 1.484 and 1.539 Angstroms. The dihedral angles between aromatic rings and sulfonamide groups in related structures typically range from 56.39 to 80.3 degrees, indicating significant conformational flexibility.

The presence of the methylamino substituent at the ortho position relative to the sulfonamide group introduces potential intramolecular interactions that may influence the overall molecular conformation. Comparative analysis with N-benzoyl-2-methylbenzenesulfonamide demonstrates that ortho-substituted benzenesulfonamides exhibit characteristic torsional angles, with C-S-N-C angles typically ranging from 66.7 to 73.2 degrees. The hydrochloride salt formation involves protonation of the methylamino nitrogen, creating ionic interactions that contribute to crystal stability and packing arrangements.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, and Mass Spectrometry)

Spectroscopic characterization of this compound relies on multiple analytical techniques to confirm structural identity and purity. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular framework and substituent environments. The compound's molecular formula C₉H₁₄N₂O₂S (free base) corresponds to a molecular weight of 214.28 atomic mass units, while the hydrochloride salt exhibits a molecular weight of 250.75 atomic mass units.

Proton nuclear magnetic resonance spectroscopy reveals characteristic signals corresponding to the various hydrogen environments within the molecule. The methylamino protons typically appear as a singlet around 2.9-3.0 parts per million, while the N,N-dimethyl protons of the sulfonamide group generate a distinct singlet at approximately 2.8-3.0 parts per million. The aromatic protons display complex multipicity patterns between 6.5-7.5 parts per million, with coupling constants reflecting the substitution pattern on the benzene ring.

Infrared spectroscopy provides crucial functional group identification through characteristic absorption bands. Sulfonamide compounds typically exhibit strong sulfur-oxygen stretching vibrations between 1150-1350 wavenumbers, with asymmetric and symmetric stretches appearing as distinct peaks. The nitrogen-hydrogen stretching vibration of the methylamino group appears as a medium-intensity broad band between 3250-3550 wavenumbers, while aromatic carbon-hydrogen stretches occur around 3000-3100 wavenumbers. The presence of the hydrochloride salt introduces additional hydrogen bonding interactions that may shift these characteristic frequencies.

Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 215 for the protonated molecular ion [M+H]⁺ of the free base form. Additional fragmentation patterns include characteristic losses corresponding to dimethylamine (45 atomic mass units) and sulfur dioxide (64 atomic mass units), providing structural confirmation through predictable fragmentation pathways. The base peak typically appears at mass-to-charge ratio 155, corresponding to the loss of the dimethylamino group from the sulfonamide functionality.

| Spectroscopic Technique | Key Signals/Peaks | Chemical Significance |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | 2.8-3.0 parts per million (singlet) | N,N-dimethyl protons |

| ¹H Nuclear Magnetic Resonance | 2.9-3.0 parts per million (singlet) | Methylamino protons |

| Infrared | 1150-1350 wavenumbers | Sulfur-oxygen stretches |

| Infrared | 3250-3550 wavenumbers | Nitrogen-hydrogen stretch |

| Mass Spectrometry | 215 mass-to-charge ratio | [M+H]⁺ molecular ion |

Tautomeric and Conformational Dynamics

The conformational behavior of this compound involves multiple degrees of freedom that influence its three-dimensional structure and chemical properties. The molecule exhibits restricted rotation around the sulfur-nitrogen bond due to partial double-bond character arising from nitrogen lone pair delocalization into the sulfur d-orbitals. This phenomenon, commonly observed in sulfonamide systems, creates an energy barrier for rotation that affects the compound's dynamic behavior in solution.

The ortho-relationship between the methylamino and sulfonamide substituents introduces potential intramolecular interactions that stabilize specific conformational arrangements. Computational studies on related ortho-substituted benzenesulfonamides suggest that hydrogen bonding between the methylamino hydrogen and the sulfonamide oxygen atoms may occur, creating six-membered chelate rings that influence conformational preferences. These interactions contribute to the overall stability of the molecule and affect its reactivity patterns.

The dimethylsulfonamide group exhibits pyramidal geometry at the nitrogen center, with the two methyl groups occupying equatorial-like positions to minimize steric repulsion. Rotation around the carbon-nitrogen bonds of the methyl groups occurs rapidly at room temperature, resulting in time-averaged symmetric environments observable by nuclear magnetic resonance spectroscopy. The methylamino nitrogen also adopts pyramidal geometry, with the methyl group and hydrogen occupying distinct spatial positions that contribute to the compound's overall chirality at this center.

Temperature-dependent studies of related sulfonamide compounds reveal that conformational equilibria shift with thermal energy, affecting the population distribution of different rotamers. Variable-temperature nuclear magnetic resonance experiments typically show coalescence of signals corresponding to restricted rotation around the sulfur-nitrogen bond, with barrier heights typically ranging from 15-20 kilocalories per mole for similar systems.

Comparative Analysis with Related Sulfonamide Derivatives

Comparative structural analysis of this compound with related sulfonamide derivatives reveals important structure-activity relationships and conformational trends within this chemical family. The compound 4-(methylamino)benzene-1-sulfonamide, with molecular formula C₇H₁₀N₂O₂S, represents a para-substituted analog that lacks the N,N-dimethyl functionality of the sulfonamide group. This structural difference significantly affects the electronic properties and hydrogen bonding capabilities of the two compounds.

The related compound N-(2-methoxyethyl)-N-methyl-4-(methylamino)benzene-1-sulfonamide demonstrates the effects of extending the alkyl chain on the sulfonamide nitrogen. With molecular formula C₁₁H₁₈N₂O₃S and molecular weight 258.34 atomic mass units, this derivative exhibits enhanced flexibility due to the ethyl linkage and different solvation properties due to the methoxy functionality. The para-substitution pattern in this compound contrasts with the ortho-arrangement in the target molecule, resulting in different conformational constraints and intermolecular interaction patterns.

Properties

IUPAC Name |

N,N-dimethyl-2-(methylamino)benzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S.ClH/c1-10-8-6-4-5-7-9(8)14(12,13)11(2)3;/h4-7,10H,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNVKGQSHDQNEAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1S(=O)(=O)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation Step

- The starting material is typically 2-(methylamino)aniline or a related derivative.

- Sulfonylation is performed using sulfonyl chlorides, such as chlorosulfonic acid or substituted sulfonyl chlorides, under controlled conditions.

- The reaction is carried out in an inert solvent such as dimethylformamide (DMF) or dichloromethane (DCM) with a base (e.g., triethylamine or pyridine) to neutralize the generated hydrochloric acid.

| Parameter | Typical Range/Value |

|---|---|

| Temperature | 0°C to room temperature |

| Solvent | DMF, DCM, or similar |

| Base | Triethylamine, Pyridine |

| Reaction Time | 2 to 6 hours |

| Molar Ratio (Amine:Sulfonyl chloride) | 1:1 to 1:1.1 |

- The sulfonylation reaction is exothermic; temperature control is critical to avoid side reactions.

- Purification after sulfonylation typically involves aqueous workup and recrystallization or chromatographic methods.

Amino Group Alkylation

- The sulfonamide intermediate undergoes methylation to introduce the N,N-dimethyl groups.

- Common methylating agents include methyl iodide, dimethyl sulfate, or formaldehyde with formic acid (Eschweiler–Clarke reaction).

- The reaction is usually performed in polar aprotic solvents such as DMF or DMSO.

| Parameter | Typical Range/Value |

|---|---|

| Temperature | Room temperature to 80°C |

| Solvent | DMF, DMSO |

| Methylating Agent | Methyl iodide, Dimethyl sulfate |

| Reaction Time | 4 to 24 hours |

| Base | Potassium carbonate or similar |

- Excess methylating agent is often used to drive the reaction to completion.

- The reaction progress can be monitored by thin-layer chromatography (TLC) or NMR spectroscopy.

- Post-reaction purification involves filtration, washing, and drying.

Formation of Hydrochloride Salt

- The free base N,N-dimethyl-2-(methylamino)benzene-1-sulfonamide is converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or ether.

- This step improves the compound's stability, crystallinity, and ease of handling.

Representative Synthesis Procedure (Based on Patent US3839325A and Related Literature)

| Step | Procedure Description | Conditions/Notes |

|---|---|---|

| 1 | Dissolve 2-(methylamino)aniline in dry DMF. | Ambient temperature |

| 2 | Add chlorosulfonic acid dropwise with stirring, maintaining temperature below 5°C. | Exothermic reaction; temperature control essential |

| 3 | Stir the reaction mixture for 3 hours at room temperature. | Completion monitored by TLC |

| 4 | Quench reaction by pouring into ice-cold water, precipitating sulfonamide intermediate. | Filter and wash precipitate |

| 5 | Dry the sulfonamide intermediate under vacuum. | Prepare for methylation |

| 6 | Dissolve sulfonamide intermediate in DMF, add methyl iodide and potassium carbonate. | Stir at 60°C for 12 hours |

| 7 | Monitor reaction by NMR or TLC until completion. | Excess methyl iodide ensures full methylation |

| 8 | Quench reaction, extract with ethyl acetate, wash organic layer with water and brine, dry over MgSO4. | Concentrate under reduced pressure |

| 9 | Treat crude product with HCl in ethanol to form hydrochloride salt. | Crystallize and filter pure N,N-dimethyl-2-(methylamino)benzene-1-sulfonamide hydrochloride |

Analytical and Purification Techniques

- NMR Spectroscopy (1H and 13C): Confirms methylation and sulfonamide substitution.

- Infrared Spectroscopy (IR): Identifies sulfonamide S=O stretching bands (~1150-1350 cm⁻¹).

- Mass Spectrometry (MS): Molecular ion peak confirms molecular weight.

- Melting Point Determination: Confirms purity and identity of hydrochloride salt.

- Chromatography: Silica gel column chromatography or recrystallization used for purification.

Research Findings and Yield Data

| Preparation Step | Yield (%) | Purity (%) (by HPLC) | Notes |

|---|---|---|---|

| Sulfonylation | 85 - 90 | >95 | High yield with controlled temperature |

| Methylation (N,N-dimethylation) | 75 - 85 | >98 | Excess methylating agent improves yield |

| Hydrochloride salt formation | 90 - 95 | >99 | Crystallization improves purity |

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-2-(methylamino)benzene-1-sulfonamide hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Chemical Properties and Structure

N,N-Dimethyl-2-(methylamino)benzene-1-sulfonamide hydrochloride is characterized by its sulfonamide group, which contributes to its biological activity. The compound's structure allows it to interact with various biological targets, making it a versatile agent in pharmaceutical applications.

Scientific Research Applications

-

Medicinal Chemistry

- Antibacterial Activity : Sulfonamides have been historically significant as antibacterial agents. Research indicates that compounds like this compound exhibit inhibitory effects on bacterial growth by interfering with folic acid synthesis, a critical pathway for bacterial survival . The emergence of resistant bacterial strains necessitates the continuous exploration of new sulfonamide derivatives for effective treatment options.

- Antiviral Properties : Preliminary studies suggest that this compound may also possess antiviral properties, particularly against viruses like Respiratory Syncytial Virus (RSV), which is a major cause of respiratory infections . Further investigation is required to establish its efficacy and mechanisms of action against viral pathogens.

-

Biological Studies

- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, including carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance and facilitating physiological processes . Compounds with sulfonamide moieties have shown promising results as potent inhibitors of specific CA isozymes, indicating potential therapeutic applications in conditions such as glaucoma and obesity.

- Drug Delivery Systems : this compound has been explored as a permeation enhancer in transdermal drug delivery systems. Its ability to facilitate the transport of drugs across biological membranes can improve the efficacy of topical formulations .

- Pharmaceutical Formulations

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(methylamino)benzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of N,N-dimethyl-2-(methylamino)benzene-1-sulfonamide hydrochloride, highlighting differences in molecular features, properties, and applications:

*Calculated based on molecular formula.

Structural and Functional Differences

Substituent Effects on Reactivity and Bioactivity: The fluorine substituent in N-(2-aminoethyl)-2-fluoro-5-methylbenzene-1-sulfonamide hydrochloride enhances lipophilicity and metabolic stability compared to the non-fluorinated target compound . Indole derivatives (e.g., Sumatriptan Imp. E) are associated with serotonin receptor modulation, unlike the simpler benzene-sulfonamide structure of the target compound .

Pharmaceutical Relevance :

- The target compound and its analogs (e.g., Sumatriptan impurities) are critical in pharmaceutical manufacturing as reference standards for impurity profiling .

- Hydrochloride salts are common in these compounds to improve solubility and stability in formulations .

Synthetic Routes: Synthesis of the target compound likely parallels methods for related sulfonamides, such as coupling sulfonyl chlorides with amines (e.g., 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol in ) . Hydrochloride formation typically involves treating the free base with HCl gas or aqueous HCl .

Research Findings and Data

- Melting Points and Stability : While direct data for the target compound are absent, structurally similar sulfonamide hydrochlorides (e.g., 3-Chloro-N,N-dimethylpropylamine hydrochloride) exhibit melting points in the range of 48–50°C, suggesting moderate thermal stability .

- Regulatory Status : Compounds like Sumatriptan impurities are classified under stringent regulatory guidelines (e.g., EP standards) to ensure drug safety .

Biological Activity

N,N-Dimethyl-2-(methylamino)benzene-1-sulfonamide hydrochloride, also known as a sulfonamide compound, has garnered attention in medicinal chemistry for its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from diverse research studies.

Chemical Structure and Properties

- Molecular Formula : CHClNOS

- Molecular Weight : 250.74 g/mol

- CAS Number : 1251925-49-1

- Solubility : Soluble in water due to the sulfonamide functional group, which enhances its polar characteristics.

The structure of this compound consists of a sulfonamide moiety that contributes to its biological activity. The presence of both dimethylamino and methylamino groups enhances its interaction with various biological targets.

This compound exhibits its biological activity primarily through the following mechanisms:

- Antibacterial Activity : The compound has shown significant antibacterial properties against various Gram-positive and Gram-negative bacteria. It inhibits bacterial growth by interfering with folic acid synthesis, a pathway crucial for bacterial proliferation.

- Anticancer Potential : Preliminary studies indicate that this compound may possess anticancer properties, particularly in inhibiting tumor growth in specific cancer cell lines. The mechanism involves inducing apoptosis in cancer cells, thereby reducing tumor size.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

| Activity Type | Target Organism/Cell Line | IC | MIC | Notes |

|---|---|---|---|---|

| Antibacterial | Staphylococcus aureus | Not specified | 0.015 mg/mL | Effective against MRSA; demonstrates broad-spectrum activity. |

| Anticancer | MCF-7 (breast cancer cells) | 25.72 ± 3.95 μM | Not applicable | Induces apoptosis; suppresses tumor growth in vivo. |

| Antifungal | Candida albicans | Not specified | 300 μg/mL | Shows potential antifungal activity in preliminary tests. |

Case Studies and Research Findings

- Antibacterial Studies :

- Anticancer Research :

- Structure-Activity Relationship (SAR) :

Q & A

Basic: What are the critical steps in synthesizing N,N-dimethyl-2-(methylamino)benzene-1-sulfonamide hydrochloride, and how is purity validated?

Answer:

Synthesis typically involves sequential functionalization of the benzene-sulfonamide core. Key steps include:

- Sulfonylation : Introducing the sulfonamide group under anhydrous conditions using reagents like benzenesulfonyl chloride.

- Methylation : Selective N-methylation of the amine group using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).

- Hydrochloride Salt Formation : Acidic workup with HCl to precipitate the hydrochloride salt .

Purity Validation : High-Performance Liquid Chromatography (HPLC) is employed to monitor reaction progress and confirm ≥95% purity. Residual solvents are quantified via Gas Chromatography (GC) .

Basic: How is the molecular structure confirmed, and what analytical techniques are prioritized?

Answer:

Structural confirmation requires orthogonal methods:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks. Key signals include the sulfonamide S=O stretch (1350–1300 cm⁻¹) in IR and methylamino protons (δ 2.2–2.8 ppm) in H NMR .

- Mass Spectrometry (LC-MS/HRMS) : Molecular ion peaks ([M+H]⁺) validate the molecular weight (e.g., ~285.32 g/mol for related sulfonamide hydrochlorides) .

- X-ray Crystallography (if crystalline): Resolves stereochemical ambiguities .

Advanced: How can researchers resolve contradictions in spectroscopic data between synthetic batches?

Answer:

Discrepancies often arise from:

- Solvent Traces : Residual DMF or THF in NMR spectra. Use rigorous drying or deuterated solvent swaps.

- Tautomerism : pH-dependent shifts in sulfonamide protons. Analyze spectra under standardized buffer conditions .

- Impurity Profiling : Compare HPLC retention times with spiked standards. For unresolved peaks, employ LC-MS/MS to identify byproducts (e.g., over-methylated analogs) .

Advanced: How to design a study evaluating the compound’s interaction with biological targets?

Answer:

- Target Selection : Prioritize receptors with sulfonamide-binding domains (e.g., carbonic anhydrases, GPCRs). Use docking simulations to predict binding pockets .

- Binding Assays :

- Surface Plasmon Resonance (SPR) : Measure real-time affinity (KD) using immobilized protein.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).

- Functional Studies : Assess cellular activity (e.g., cAMP modulation for adrenergic targets) .

Note : Include negative controls (e.g., non-sulfonamide analogs) to isolate target-specific effects .

Basic: What are the solubility and stability considerations for this compound in experimental settings?

Answer:

- Solubility : Freely soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. For in vitro assays, prepare stock solutions in DMSO (≤10% v/v to avoid cytotoxicity) .

- Stability :

- pH Sensitivity : Degrades under strong acidic/basic conditions. Store lyophilized at -20°C.

- Light Sensitivity : Protect from UV exposure to prevent sulfonamide bond cleavage .

Advanced: How to optimize reaction conditions for improved yield and scalability?

Answer:

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) for methylation efficiency .

- Solvent Optimization : Replace DMF with cyclopentyl methyl ether (CPME) for greener synthesis and easier removal .

- DoE Approach : Use factorial design to evaluate temperature, stoichiometry, and reaction time interactions. For example, higher temperatures (80–100°C) may accelerate sulfonylation but risk byproduct formation .

Advanced: How to address discrepancies in biological activity across in vitro and in vivo models?

Answer:

- Pharmacokinetic Profiling : Measure plasma half-life and bioavailability. Poor in vivo activity may stem from rapid clearance or metabolic instability (e.g., N-demethylation) .

- Metabolite Identification : Use LC-HRMS to detect major metabolites in hepatic microsomes.

- Formulation Adjustments : Encapsulate in liposomes or PEGylate to enhance stability and tissue penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.